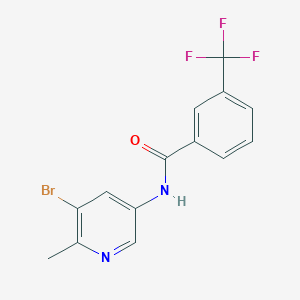

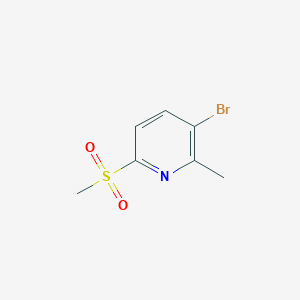

3-溴-2-甲基-6-(甲磺酰基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine is a compound that belongs to the class of organic chemicals known as pyridines, which are heterocyclic aromatic compounds with a nitrogen atom in the ring. The presence of bromo, methyl, and methylsulfonyl substituents on the pyridine ring suggests that this compound could be an intermediate or a reactant in various organic synthesis processes, particularly in the pharmaceutical and agrochemical industries.

Synthesis Analysis

The synthesis of pyridine derivatives often involves halogenated pyridines as starting materials. For instance, 2-bromopyridines are used as precursors in the synthesis of 3-arylthieno[2,3-b]pyridines through a four-step sequence, with the key step being an iodine-mediated cyclization . Similarly, 3-bromopyridine can react with sulfonamides in the presence of a copper catalyst to yield N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . These methods highlight the reactivity of bromopyridines in cross-coupling reactions, which could be relevant for the synthesis of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and spectroscopic methods. A combined experimental and computational study can provide insights into the synthesis, spectroscopic properties, and molecular geometry of these compounds . For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was investigated using single crystal XRD, revealing details about intermolecular interactions and crystal packing .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including carbon-carbon coupling, which is a vital process in organic synthesis . The reactivity of these compounds can be further explored through multicomponent reactions, such as the synthesis of imidazo[1,2-a]pyridines catalyzed by (bromodimethylsulfonium) bromide . Additionally, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid demonstrates the potential of bromopyridines to participate in nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine, can be influenced by their substituents. For instance, the synthesis of 2-pyridyl tribromomethyl sulfone involves the oxidation and bromination of 2-methylthiopyridine, with the product's properties confirmed by NMR, IR, and elemental analysis . The modification of the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate in the synthesis of Dexlansoprazole, showcases the impact of substituents on the reactivity and green metrics of the synthesis process .

科学研究应用

合成及反应

- 一项研究展示了通过溴化反应合成取代的 3-(溴乙酰基)吡啶,突出了相关吡啶化合物的化学多功能性 (Zav’yalova, Zubarev, & Shestopalov, 2009)。

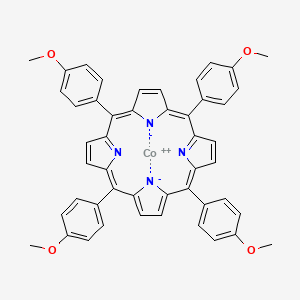

络合物形成及化学性质

- 涉及甲磺酰基吡啶衍生物的铁(II)络合物的研究揭示了自旋交叉和晶体相变的见解,表明该化合物在开发具有独特性质的新材料方面的潜力 (Cook, Kulmaczewski, Barrett, & Halcrow, 2015)。

绿色化学应用

- 一项专注于合成 2-氯甲基-4-甲磺酰基-3-甲基吡啶(一种相关化合物)的研究强调了绿色化学原理在合成中的重要性,展示了化学工业中的环境考量 (Gilbile, Bhavani, & Vyas, 2017)。

荧光传感

- 据报道,基于吡啶-吡啶酮骨架开发了一种用于 Zn2+ 的小分子荧光传感器,表明吡啶衍生物在设计灵敏和选择性化学传感器中的效用 (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011)。

结构研究和抗肿瘤活性

- 进行了吡啶磺酰胺衍生物的合成和结构研究,其中包括对其抗肿瘤活性的研究。这突出了吡啶衍生物在药物发现中的生物医学应用 (Zhou, Li, Yan, Du, Sun, & Sun, 2015)。

相转移催化

- 研究了亚砜取代的吡啶作为相转移催化剂,证明了它们在两相体系中加速亲核取代和烷基化的有效性,这在各种化学合成工艺中至关重要 (Furukawa, Ogawa, Kawai, & Ōae, 1984)。

属性

IUPAC Name |

3-bromo-2-methyl-6-methylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASCEOWFAKTDDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)S(=O)(=O)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenylmethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2524999.png)

![4-isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2525001.png)

![4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2525008.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2525009.png)

![2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2525012.png)